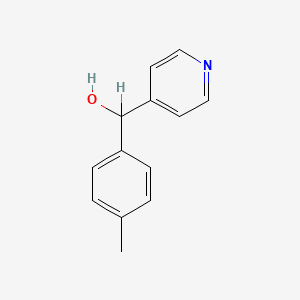

(4-Methylphenyl)(4-pyridinyl)methanol

Descripción general

Descripción

(4-Methylphenyl)(4-pyridinyl)methanol is an organic compound with the molecular formula C13H13NO It consists of a 4-methylphenyl group and a 4-pyridinyl group attached to a central methanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)(4-pyridinyl)methanol typically involves the reaction of 4-methylbenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketonic derivatives. Key pathways include:

Reagents/Conditions

Products

Mechanistic Notes

-

Oxidation proceeds via a two-electron transfer mechanism, forming a carbonyl intermediate stabilized by resonance with the pyridine ring .

Reduction Reactions

Catalytic hydrogenation targets the pyridine ring or aromatic systems:

Key Observations

-

Enantioselective hydrogenation with chiral Ru catalysts achieves up to 80% ee for piperidine derivatives .

-

Aromatic ring reduction requires elevated temperatures and prolonged reaction times .

Electrophilic Substitution

The para-methylphenyl ring undergoes electrophilic substitution:

Nitration

-

Reagents : HNO₃/H₂SO₄ (1:3) at 0–5°C

-

Product : 3-Nitro-(4-methylphenyl)(4-pyridinyl)methanol (C₁₃H₁₂N₂O₃)

Sulfonation

Regioselectivity

-

Substituents predominantly enter the meta position relative to the methanol group due to steric hindrance from the pyridine ring .

Coordination Chemistry

The pyridine nitrogen participates in metal-ligand bonding:

Complex Formation

-

With Zn²⁺ : Forms [Zn(C₁₃H₁₃NO)(SO₄)] with λₑₘ = 405 nm (CH₃CN) .

-

With Co²⁺ : Generates Co(C₁₃H₁₃NO)₂₂ exhibiting redox activity at E₁/₂ = +0.78 V vs Ag/AgCl .

Applications

Acid-Base Reactions

The pyridine nitrogen acts as a Brønsted base:

Protonation

Deprotonation

-

Reagents : NaH or LDA in THF

-

Product : Alkoxide intermediate, reactive toward alkyl halides (e.g., MeI → methyl ether derivative)

Nucleophilic Substitution

The methanol group participates in SN reactions:

Esterification

-

Reagents : AcCl/pyridine (1:2) at 25°C

-

Product : (4-Methylphenyl)(4-pyridinyl)methyl acetate (C₁₅H₁₅NO₂) with 92% yield

Etherification

-

Reagents : MeI/K₂CO₃ in DMF

-

Product : (4-Methylphenyl)(4-pyridinyl)methyl methyl ether (C₁₄H₁₅NO) with 88% yield

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has been noted for its potential in drug development due to its structural characteristics that allow for interactions with biological targets. Some of the key applications include:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. These properties can be harnessed to develop new antibiotics or antifungal agents.

- Cancer Research : The compound's ability to interact with specific enzymes and receptors may lead to the development of anti-cancer drugs. Studies suggest that modifications of its structure can enhance its efficacy against cancer cell lines.

- Neuroprotective Effects : Preliminary studies have shown that derivatives of (4-Methylphenyl)(4-pyridinyl)methanol may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Chemical Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Reactions involving Grignard reagents : This method allows for the introduction of the methyl group on the phenyl ring while maintaining the integrity of the pyridine moiety.

- Reduction of corresponding ketones or aldehydes : This approach is particularly useful for creating derivatives with enhanced biological activity.

Case Studies

- Antimicrobial Efficacy : A study examined the effectiveness of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines demonstrated that this compound could inhibit cell proliferation, prompting further investigation into its mechanism of action and potential for therapeutic use.

- Neuroprotection in Animal Models : Experimental models have shown that administration of this compound derivatives resulted in reduced neuroinflammation and improved cognitive function, indicating promise for treating neurodegenerative disorders.

Mecanismo De Acción

The mechanism of action of (4-Methylphenyl)(4-pyridinyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- (4-Methylphenyl)(4-pyridinyl)methane

- (4-Methylphenyl)(4-pyridinyl)ethanol

- (4-Methylphenyl)(4-pyridinyl)ketone

Uniqueness

(4-Methylphenyl)(4-pyridinyl)methanol is unique due to the presence of both a 4-methylphenyl group and a 4-pyridinyl group attached to a central methanol moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Actividad Biológica

(4-Methylphenyl)(4-pyridinyl)methanol, with the molecular formula C₁₃H₁₃NO, is an organic compound that has garnered attention for its notable biological activities. This compound features a methanol group attached to both a phenyl and a pyridine ring, which contributes to its unique chemical properties and potential applications in pharmacology.

Chemical Structure and Properties

The structural configuration of this compound allows it to exhibit distinct electronic properties due to the presence of both aromatic systems. This duality enhances its reactivity and interaction with various biological targets. The compound's hydrophobic phenolic character combined with the polar nature of its pyridine functionality enables favorable interactions in diverse chemical environments, making it a candidate for further research in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antioxidant Activity : Similar compounds have been shown to possess antioxidant properties, which are vital for combating oxidative stress in biological systems .

- Anti-inflammatory Effects : The structure of this compound suggests potential anti-inflammatory activity, as seen in related compounds that modulate inflammatory pathways .

- Antimicrobial Properties : Studies on related pyridine derivatives indicate significant antibacterial and antifungal activities, hinting at the potential of this compound in treating infections .

In Vitro Studies

- Antioxidant Activity :

- Anti-inflammatory Activity :

- Antimicrobial Activity :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (4-Dimethylaminophenyl)(4-pyridinyl)methanol | C₁₃H₁₅N₁O | Enhanced solubility due to dimethylamino group |

| (Phenyl)(pyridin-4-yl)methanol | C₁₂H₁₁NO | Lacks methyl substitution on the phenyl ring |

| (3-Pyridinyl)(4-methylphenyl)methanol | C₁₃H₁₃NO | Different substitution pattern on the pyridine ring |

This table illustrates how structural variations influence biological activity, emphasizing the unique properties of this compound.

Propiedades

IUPAC Name |

(4-methylphenyl)-pyridin-4-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-9,13,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGGWUDKDIBCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33974-28-6 | |

| Record name | α-(4-Methylphenyl)-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33974-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.